molecular formula C8H18Cl2N2 B11804976 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride

1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B11804976
M. Wt: 213.15 g/mol
InChI Key: BMWOHQXDOOJSBC-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopropylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized pyrrolidine compounds.

Scientific Research Applications

1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The cyclopropylmethyl group and the pyrrolidine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)pyrrolidin-3-amine
  • 3-(Cyclopropylmethyl)pyrrolidine
  • N-Cyclopropylmethylpyrrolidine

Uniqueness

1-(Cyclopropylmethyl)pyrrolidin-3-amine dihydrochloride is unique due to its specific structural features, such as the presence of the cyclopropylmethyl group and the dihydrochloride salt form. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c9-8-3-4-10(6-8)5-7-1-2-7;;/h7-8H,1-6,9H2;2*1H

InChI Key

BMWOHQXDOOJSBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(C2)N.Cl.Cl

Origin of Product

United States

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